![molecular formula C8H12BrNO2S B13259593 2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13259593.png)
2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol is a chemical compound that features a brominated thiophene ring attached to a propane-1,3-diol backbone through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to form 5-bromothiophene.
Formation of Amino Intermediate: The brominated thiophene is then reacted with an appropriate amine to form the intermediate 5-bromothiophen-2-ylmethylamine.
Coupling with Propane-1,3-diol: The intermediate is then coupled with propane-1,3-diol under suitable reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine substituent.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without bromine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The amino and diol groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophen-2-ylmethylamine: A precursor in the synthesis of the target compound.
2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride: Another brominated thiophene derivative with different functional groups.
Methyl 2-(5-bromothiophen-2-yl)acetate: A related compound used in similar synthetic applications.
Uniqueness
2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol is unique due to its combination of a brominated thiophene ring with an amino-propane-1,3-diol backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12BrNO2S |
|---|---|
Molecular Weight |
266.16 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C8H12BrNO2S/c9-8-2-1-7(13-8)3-10-6(4-11)5-12/h1-2,6,10-12H,3-5H2 |
InChI Key |
GEWVKENTWITHGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CNC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13259510.png)
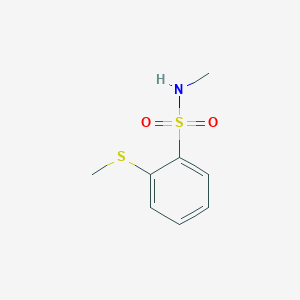
![2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol](/img/structure/B13259526.png)
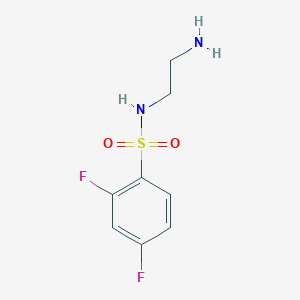

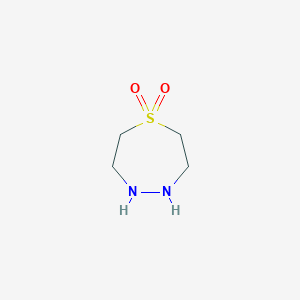
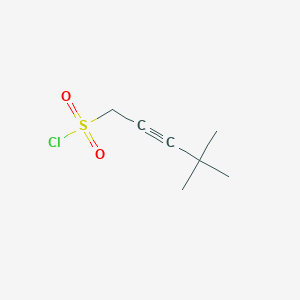

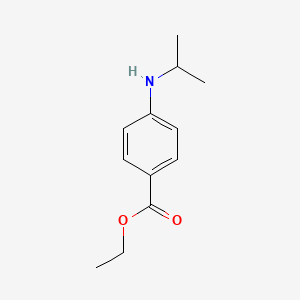
![2-butyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B13259563.png)
![7-(Aminomethyl)spiro[4.5]decan-8-one](/img/structure/B13259570.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13259575.png)
![2-{2,6-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B13259579.png)
![1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol](/img/structure/B13259587.png)
